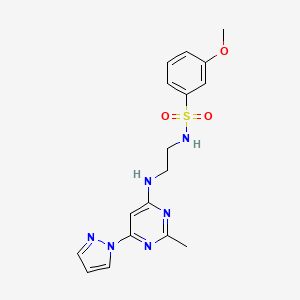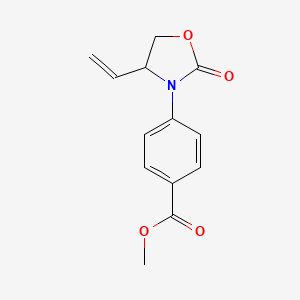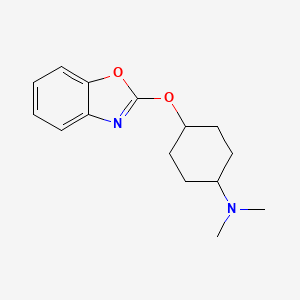![molecular formula C18H24N2O5 B2530752 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 899730-50-8](/img/structure/B2530752.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with spirocyclic structures that have shown significant biological activity. For instance, 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and tested for their inhibitory action on neural calcium uptake and their protective action against brain edema and memory deficits . Similarly, N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have been synthesized using a microwave-assisted method and evaluated for their anti-influenza virus activity . These studies suggest that spirocyclic compounds, which may include N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide, could have significant pharmacological properties.
Synthesis Analysis
The synthesis of related spirocyclic compounds involves multi-step procedures. In the first paper, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized . Although the exact method for synthesizing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide is not provided, similar compounds often require careful control of reaction conditions to ensure the formation of the spirocyclic structure. The second paper describes a microwave-assisted three-component one-pot cyclocondensation method for synthesizing N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds . This method is notable for its efficiency and may offer insights into the synthesis of other spirocyclic oxalamides.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage, which is a single atom that forms part of two separate rings. This unique feature can significantly influence the chemical and biological properties of the compound. The papers provided do not detail the molecular structure of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide, but the related compounds studied have confirmed structures through spectral and elemental analysis . These analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of spirocyclic compounds can vary widely depending on the functional groups attached to the spiro system. The papers do not discuss the specific chemical reactions of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide, but the related compounds have shown biological activity, which implies that they participate in specific chemical interactions within biological systems . These interactions could involve binding to receptors or enzymes, inhibiting viral fusion, or modulating ion channels.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds like N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide are influenced by their molecular structure. The presence of the spiro linkage can affect the compound's solubility, stability, and ability to cross biological membranes. The papers provided do not offer specific data on the physical and chemical properties of the compound , but the biological activities observed in related compounds suggest that they possess properties conducive to interacting with biological targets . These properties are essential for the potential therapeutic application of such compounds.
科学的研究の応用
Pharmacological Properties and Therapeutic Efficacy
Oxatomide, a compound with a dioxaspiro[4.5]decan structure similar to the one mentioned, is an orally active H1-histamine receptor antagonist. It has been explored for its potential in treating allergic conditions such as chronic urticaria and allergic rhinitis. Its ability to inhibit mast cell degranulation hints at its use in conditions thought to be allergic in nature. The research suggests oxatomide as a potentially useful alternative in patients where established treatments were ineffective or poorly tolerated (Richards et al., 1984).
Emerging Therapies for Genetic Disorders
The compound's structural similarity to agents used in treating primary hyperoxaluria type 1 (PH1) suggests potential applications in genetic disorders. PH1 treatments focus on reducing hepatic overproduction of oxalate, with recent findings supporting the efficacy of RNA interference (RNAi) therapeutics and other alternative approaches. This area of research underscores the importance of targeting specific enzymatic pathways to mitigate genetic disorder symptoms (Dejban & Lieske, 2022).
Novel Analgesic Therapies
Research on mu-opioid receptor agonists, such as Oliceridine, showcases the quest for analgesics with reduced adverse effects. The focus on selective activation of G protein and β-arrestin signaling pathways indicates a broader interest in developing analgesic drugs with fewer side effects, a potential research avenue for compounds with similar chemical structures (Urits et al., 2019).
Environmental and Toxicological Studies
Compounds like 2,4-D and other phenoxy herbicides have been extensively studied for their environmental impact and toxicological profiles. The research encompasses their sorption to soil and organic matter, highlighting the environmental fate of chemically related compounds. Understanding the interaction of these compounds with environmental matrices can inform the safe handling and disposal practices of related chemicals (Werner et al., 2012).
特性
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-23-14-7-5-13(6-8-14)20-17(22)16(21)19-11-15-12-24-18(25-15)9-3-2-4-10-18/h5-8,15H,2-4,9-12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSXMTCUJAKJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)


![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2530676.png)
![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530677.png)



![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)
![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)



